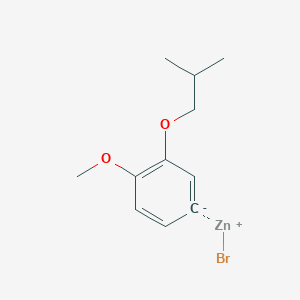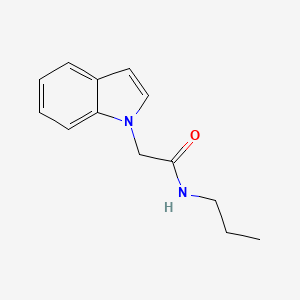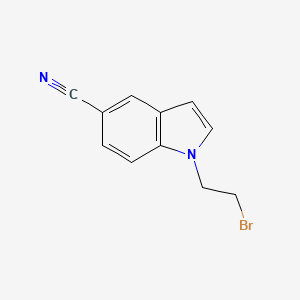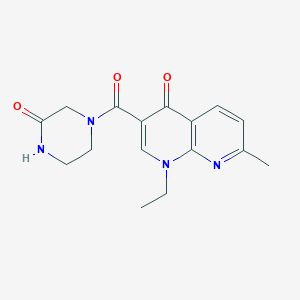![molecular formula C12H11BrMgO2 B14879410 4-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14879410.png)
4-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic compound used in various chemical reactions. It is a Grignard reagent, which is a type of organomagnesium compound commonly used in organic synthesis to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide typically involves the reaction of 4-[(furan-2-ylmethoxy)methyl]bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: Used in nucleophilic substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
Scientific Research Applications
4-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 4-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide involves the nucleophilic attack of the organomagnesium compound on electrophilic centers, such as carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic addition reaction. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used in similar types of reactions.
4-Methoxyphenylmagnesium Bromide: Another Grignard reagent with a methoxy group instead of the furan-2-ylmethoxy group.
4-Bromophenylmagnesium Bromide: A Grignard reagent with a bromine atom on the phenyl ring.
Uniqueness
4-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide is unique due to the presence of the furan-2-ylmethoxy group, which can impart additional reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and biologically active compounds.
Properties
Molecular Formula |
C12H11BrMgO2 |
|---|---|
Molecular Weight |
291.42 g/mol |
IUPAC Name |
magnesium;2-(phenylmethoxymethyl)furan;bromide |
InChI |
InChI=1S/C12H11O2.BrH.Mg/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h2-8H,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
NCHNPCPXLKETBY-UHFFFAOYSA-M |
Canonical SMILES |
C1=COC(=C1)COCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4,4-dimethyl-1,3-oxazolidin-3-yl)carbonyl]-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14879339.png)
![1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14879341.png)

![N-(furan-2-ylmethyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B14879346.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879355.png)
![(2E)-5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14879356.png)






